N-{2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine
N-{2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine
Brand Name:
Vulcanchem
CAS No.:
878713-92-9
VCID:
VC0503609
InChI:
InChI=1S/C16H16FN5O2/c1-23-14-4-2-3-12(9-18-16-19-21-22-20-16)15(14)24-10-11-5-7-13(17)8-6-11/h2-8H,9-10H2,1H3,(H2,18,19,20,21,22)
SMILES:
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNC3=NNN=N3
Molecular Formula:
C16H16FN5O2
Molecular Weight:
329.33g/mol
N-{2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine
CAS No.: 878713-92-9
Main Products
VCID: VC0503609
Molecular Formula: C16H16FN5O2
Molecular Weight: 329.33g/mol
CAS No. | 878713-92-9 |
---|---|
Product Name | N-{2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine |
Molecular Formula | C16H16FN5O2 |
Molecular Weight | 329.33g/mol |
IUPAC Name | N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine |
Standard InChI | InChI=1S/C16H16FN5O2/c1-23-14-4-2-3-12(9-18-16-19-21-22-20-16)15(14)24-10-11-5-7-13(17)8-6-11/h2-8H,9-10H2,1H3,(H2,18,19,20,21,22) |
Standard InChIKey | DXONAMACXCAIFO-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNC3=NNN=N3 |
Canonical SMILES | COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNC3=NNN=N3 |
PubChem Compound | 4727644 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume